molecular formula C13H18N2O4S B13517061 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid

Cat. No.: B13517061
M. Wt: 298.36 g/mol
InChI Key: CZLNETIIELELSB-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)thiazole-4-carboxylic acid . Let’s break it down:

    Pyrrolidine: The pyrrolidine ring contributes to the compound’s cyclic structure.

    Thiazole: The thiazole ring adds aromaticity and heteroatoms (sulfur and nitrogen).

    Carboxylic Acid: The carboxylic acid functional group imparts acidity and reactivity.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following:

    Protection of Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.

    Thiazole Formation: The Boc-protected pyrrolidine reacts with a thiazole derivative to form the thiazole ring.

    Deprotection: Removal of the Boc group yields the final compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the thiazole ring.

    Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction may occur.

Common Reagents::

    Hydrochloric acid (HCl): Used for hydrolysis.

    Sodium hydroxide (NaOH): Also used for hydrolysis.

    Nucleophiles: Used for substitution reactions.

    Oxidizing/Reducing Agents: For redox reactions.

Major Products:: The major products depend on reaction conditions and starting materials. Hydrolysis yields the carboxylic acid, while substitution reactions lead to various derivatives.

Scientific Research Applications

This compound finds applications in diverse fields:

    Medicine: Investigated for potential therapeutic effects.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember, scientific exploration continues, and new insights may emerge.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-5-4-8(6-15)10-14-9(7-20-10)11(16)17/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

CZLNETIIELELSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CS2)C(=O)O

Origin of Product

United States

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